4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride
Description
4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride is a quinazoline-derived compound characterized by a morpholine moiety at position 4 and a 4-methylpiperazine group at position 2 of the quinazoline core. The hydrochloride salt form is reported as a pale yellow solid with a melting point of 241–243°C (decomposition) . Its synthesis involves reacting 4-chloroquinazoline with morpholine in absolute ethanol under reflux conditions, yielding a product confirmed via $ ^1H $-NMR analysis .
Properties
IUPAC Name |
4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O.ClH/c1-20-6-8-22(9-7-20)17-18-15-5-3-2-4-14(15)16(19-17)21-10-12-23-13-11-21;/h2-5H,6-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOJTGKOTOTGBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)N4CCOCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Substitution with Methylpiperazine: The quinazoline intermediate is then reacted with 4-methylpiperazine under suitable conditions, such as heating in the presence of a base like potassium carbonate.
Introduction of Morpholine: The final step involves the substitution of the quinazoline derivative with morpholine, typically using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Bases like potassium carbonate, solvents like dimethylformamide (DMF), and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could lead to partially or fully reduced quinazoline derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of quinazoline, including 4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride, exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Protein Kinases : Quinazoline derivatives are known to modulate protein kinase activity, which is crucial for cancer cell proliferation and survival. For instance, certain isoxazolo-quinazolines have been identified as effective modulators of protein kinase activity, suggesting a pathway for therapeutic development in oncology .
- Targeting Drug Resistance : Some studies indicate that these compounds can overcome multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein, a major player in drug efflux mechanisms . This property enhances the efficacy of conventional chemotherapeutics.
Antimicrobial Properties
The compound has also been evaluated for its antibacterial activity against various pathogens. Research indicates that certain quinazoline derivatives demonstrate broad-spectrum antibacterial effects:
- Gram-positive Bacteria : In vitro studies have shown that these compounds are effective against gram-positive nosocomial pathogens, including Staphylococcus aureus. The bactericidal activity is attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or function .
Neurological Applications
Emerging research suggests potential applications in treating neurological disorders:
- Cognitive Enhancement : Some derivatives have been investigated for their effects on cognitive functions and neuroprotection. The piperazine moiety is known for its role in enhancing neurotransmitter activity, which could be beneficial in conditions like Alzheimer's disease .
Synthesis and Structural Variations
The synthesis of 4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride involves various chemical reactions that allow for structural modifications to enhance biological activity:
| Synthesis Method | Key Reagents | Outcome |
|---|---|---|
| Suzuki Coupling | Boronic acids | Formation of biaryl structures with enhanced activity |
| Microwave-assisted synthesis | 3-Aminopropan-1-ol | Efficient formation of quinazoline derivatives with improved yields |
Case Studies and Experimental Findings
Several case studies have highlighted the efficacy of 4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride:
- In Vitro Studies : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent anti-proliferative effects .
- Animal Models : In vivo studies showed promising results in reducing tumor growth in xenograft models, supporting its potential as an anticancer agent.
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds induce apoptosis in cancer cells through activation of caspase pathways, further validating their therapeutic potential .
Mechanism of Action
The mechanism of action of 4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
Key Observations:
- Structural Differences: The target compound’s 4-methylpiperazine group (electron-rich, basic) contrasts with the trimethoxyphenyl group in 2c (lipophilic, aromatic), which may influence solubility and receptor binding .
- Synthetic Efficiency :
- Thermal Stability :
Physicochemical Properties and Pharmacological Implications
- Solubility: The hydrochloride salt form likely improves aqueous solubility compared to non-ionized analogs, a critical factor for bioavailability. This property is shared with pioglitazone hydrochloride, a thiazolidinedione antidiabetic agent .
- Biological Activity: Quinazoline derivatives are known for kinase inhibition (e.g., EGFR inhibitors) or G-quadruplex stabilization. The methylpiperazine and morpholine groups in the target compound may enhance binding to polar regions of biological targets, as seen in pyridoquinazoline derivatives with antiproliferative activity . The trimethoxyphenyl group in 2c could confer tubulin-binding activity, analogous to colchicine-site inhibitors, though this remains speculative without direct data .
Biological Activity
4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various research studies and reviews.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄ClO |
| Molecular Weight | 283.76 g/mol |
| Density | 1.4 g/cm³ |
| Boiling Point | 410.1°C |
| CAS Number | 33080-91-0 |
These properties indicate a stable compound with potential for various applications in medicinal chemistry.
Antiparasitic Activity
Recent studies have indicated that quinazoline derivatives, including compounds similar to 4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride, exhibit significant antiparasitic activity. For instance, a study focusing on dihydroquinazolinone derivatives demonstrated their ability to inhibit the PfATP4 enzyme in Plasmodium falciparum, which is crucial for malaria treatment . The incorporation of polar functionalities was shown to enhance both aqueous solubility and metabolic stability, which are critical factors for drug efficacy.
Anticancer Properties
Quinazoline derivatives have also been explored for their anticancer properties. Research indicates that these compounds can inhibit receptor tyrosine kinases, which are often overexpressed in various cancers . Specifically, quinazoline-based compounds have demonstrated potent activity against cancer cell lines by interfering with signaling pathways critical for tumor growth and survival.
Cardiovascular Effects
There is emerging evidence suggesting that quinazoline derivatives may have beneficial effects in cardiovascular diseases. A patent review highlighted the potential of these compounds to prevent and treat cardiovascular conditions by modulating vascular smooth muscle cell proliferation and migration .
The biological activity of 4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in parasite metabolism.
- Receptor Modulation : These compounds may act as antagonists or inhibitors of specific receptors involved in cancer cell proliferation.
Study on Antimalarial Activity
A notable study evaluated the efficacy of a series of quinazoline derivatives against P. falciparum in vitro. The lead compound exhibited an IC50 value of 0.010 μM, indicating potent antiparasitic activity. In vivo studies using a mouse model showed a 30% reduction in parasitemia at a dosage of 40 mg/kg, highlighting its potential as an antimalarial agent .
Cancer Cell Line Testing
In another case study, a quinazoline derivative was tested against various cancer cell lines, demonstrating IC50 values ranging from 5.1 nM to 43.0 nM. These results suggest strong anticancer properties, warranting further investigation into its mechanism and potential clinical applications .
Q & A
Q. Optimization Strategies :
- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may increase side products. Controlled heating (e.g., reflux in THF) balances yield and purity .
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) can accelerate coupling steps, though ligand choice (e.g., Xantphos) is critical for regioselectivity .
- Purification : Column chromatography (silica gel, DCM:MeOH gradients) or recrystallization (ethanol/water) isolates the product with >95% purity .
Table 1 : Yield Optimization via Reaction Conditions (Adapted from )
| Step | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | None | 60 | 12 | 45 |
| 1 | Pd(OAc)₂ | 80 | 6 | 68 |
| 2 | Microwave | 120 | 0.5 | 72 |
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Q. Methodological Answer :
- LC/MS (ESI-MS) : Confirms molecular weight (e.g., m/z = 486.02 [M+H]⁺) and detects impurities .
- ¹H/¹³C NMR : Assigns proton environments (e.g., quinazoline C-H at δ 8.2–8.5 ppm, morpholine protons at δ 3.6–3.8 ppm) .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., dihedral angles between quinazoline and morpholine moieties ≈28°) .
- HPLC/TLC : Monitors reaction progress and purity using C18 columns (MeCN:H₂O mobile phase) or silica plates (visualized under UV) .
Advanced: How do variations in pH and temperature affect the stability and reactivity of the compound in aqueous solutions?
Q. Methodological Answer :
- pH Sensitivity :
- Thermal Stability :
Q. Mitigation Strategies :
- Use buffered solutions (pH 4–5) for in vitro assays.
- Store lyophilized powder at -20°C under inert gas .
Advanced: What strategies can resolve contradictions in biological activity data arising from structural analogs?
Methodological Answer :
Discrepancies in activity (e.g., kinase inhibition vs. off-target effects) often stem from:
Conformational Flexibility : Piperazine and morpholine moieties adopt puckered or chair conformations, altering receptor binding . Computational modeling (DFT or MD simulations) predicts dominant conformers .
Byproduct Interference : Residual Pd catalysts or unreacted intermediates (e.g., 4-chloroquinazoline) may skew assay results. ICP-MS or chelation (e.g., EDTA) identifies metal contaminants .
Solubility Artifacts : Low aqueous solubility (<0.1 mg/mL) can lead to false negatives. Use co-solvents (e.g., DMSO ≤1%) or nanoformulation to improve dispersion .
Case Study : A structural analog with a fluorophenyl group showed conflicting IC₅₀ values (10 nM vs. 1 µM). X-ray analysis revealed steric clashes in one crystal form, while NMR confirmed solvent-dependent conformational changes .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in kinase inhibition assays?
Q. Methodological Answer :
Kinase Profiling : Use broad-panel screening (e.g., Eurofins KinaseProfiler) to identify primary targets (e.g., EGFR, PI3K) .
Competitive Binding Assays : Titrate ATP concentrations to determine inhibition modality (competitive vs. allosteric) .
Cellular Validation : Combine siRNA knockdown (target kinase) with rescue experiments to confirm on-target effects .
Structural Biology : Co-crystallize the compound with kinase domains to map binding interactions (e.g., hydrogen bonds with catalytic lysine) .
Data Interpretation : Contradictory IC₅₀ values may arise from assay conditions (e.g., Mg²⁺ concentration affecting ATP binding). Normalize data to positive controls (e.g., staurosporine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
